3-Bromopropanoyl isocyanate
Description
Historical Trajectories and Evolution of Acyl Isocyanate Chemistry in Academic Research
The study of acyl isocyanates has a rich history, with early investigations laying the groundwork for their contemporary applications. The Curtius rearrangement, discovered by Theodor Curtius in 1885, was a seminal development, providing a reliable method for converting acyl azides into isocyanates. testbook.comnumberanalytics.comwikipedia.orgmasterorganicchemistry.com This reaction, involving the thermal decomposition of an acyl azide (B81097), opened the door to the synthesis of a wide array of isocyanates, which could then be transformed into amines, ureas, and carbamates. testbook.commasterorganicchemistry.com
Early academic research focused on understanding the fundamental reactivity of these species. It was established that the isocyanate group is highly electrophilic, readily reacting with a variety of nucleophiles. wikipedia.org This inherent reactivity made them attractive targets for synthetic chemists. Over the years, research has expanded to include the development of new synthetic methods for acyl isocyanates, moving beyond the potentially hazardous use of acyl azides. For instance, the reaction of amides with oxalyl chloride has become a more convenient route for the preparation of various acyl isocyanates. orgsyn.org
The evolution of acyl isocyanate chemistry in academic research has been marked by a shift from fundamental reactivity studies to their application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. rsc.org The introduction of functional groups, such as halogens, onto the acyl backbone further expanded their synthetic utility, leading to the development of highly specialized reagents like 3-bromopropanoyl isocyanate.
Significance of Halogenated Acyl Isocyanates as Reactive Intermediates
Halogenated acyl isocyanates represent a particularly important subclass of acyl isocyanates due to their enhanced reactivity and bifunctional nature. The presence of a halogen atom introduces a second electrophilic site into the molecule, in addition to the isocyanate group. This dual reactivity allows for a range of sequential and cascade reactions, making them powerful tools in the construction of heterocyclic compounds and other complex molecular scaffolds. nih.gov
The reactivity of the carbon-halogen bond is influenced by the position of the halogen relative to the carbonyl group. For example, α-haloketones exhibit enhanced reactivity towards nucleophiles due to the inductive effect of the carbonyl group, which polarizes the C-X bond. nih.gov This principle extends to α-haloacyl isocyanates. Similarly, β-haloacyl isocyanates, such as this compound, possess a reactive C-Br bond that can participate in a variety of transformations, including nucleophilic substitution and radical reactions.
The significance of halogenated acyl isocyanates lies in their ability to act as "bifunctional reagents," where each reactive site can be addressed selectively to build molecular complexity in a controlled manner. nih.govresearchgate.netiupac.org This has led to their use in annulation reactions and the synthesis of diverse heterocyclic systems, which are prevalent in medicinal chemistry and materials science. researchgate.net For example, chlorosulfonyl isocyanate is another highly reactive halogenated isocyanate that has found widespread use in organic synthesis. acs.org
Overview of Research Trajectories and Academic Significance of this compound
Research on this compound has carved a specific niche within the broader field of acyl isocyanate chemistry. Its academic significance stems primarily from its utility as a bifunctional reagent in the synthesis of nitrogen-containing heterocycles and as a precursor to specific radical intermediates.
One of the key research trajectories has been its application in radical cyclization reactions. rsc.org It has been demonstrated that bromine-atom abstraction from this compound generates the 2-(isocyanatocarbonyl)ethyl radical. rsc.org This radical readily undergoes a 5-exo-trig cyclization to form the succinimidyl radical, a species of significant interest in the study of radical chemistry. rsc.org This provides an acyclic source for a cyclic radical, opening up avenues for studying the mechanisms and applications of such species.
Another major area of research has been its use in the synthesis of heterocyclic compounds. Early work demonstrated its utility in the preparation of 1-aryldihydrouracils. researchgate.net The bifunctional nature of this compound allows for a two-step reaction sequence: initial reaction of a nucleophile (like an aniline) with the isocyanate group, followed by an intramolecular cyclization via displacement of the bromide. This strategy has been employed to construct various heterocyclic frameworks that are of interest in medicinal chemistry. The compound also serves as a derivatizing agent for alcohols, phenols, and arylamines. researchgate.netchemicalbook.com
The academic significance of this compound lies in its ability to provide access to complex molecular structures through well-defined reaction pathways. Its predictable reactivity and bifunctional character have made it a valuable tool for synthetic chemists exploring new methodologies for the construction of cyclic and heterocyclic systems.
Conceptual Framework and Research Objectives Pertaining to this compound
The conceptual framework for understanding the utility of this compound is centered on its identity as a bifunctional electrophile . This framework considers the molecule as possessing two distinct reactive sites: the highly electrophilic carbon of the isocyanate group and the electrophilic carbon attached to the bromine atom. The relative reactivity of these sites can be modulated by the choice of reaction conditions and nucleophiles, allowing for selective transformations.
This bifunctional nature gives rise to several key research objectives in its study:
Exploitation of Orthogonal Reactivity: A primary objective is to develop synthetic strategies that exploit the differential reactivity of the two electrophilic centers. This involves designing reaction sequences where a nucleophile first reacts with the more reactive isocyanate group, followed by a subsequent intramolecular reaction involving the bromoalkyl moiety.
Development of Cascade Reactions: Research aims to design one-pot or cascade reactions where the initial nucleophilic attack on the isocyanate triggers a series of subsequent transformations, leading to the rapid construction of complex molecular architectures. This is an important goal in modern organic synthesis, as it improves efficiency and reduces waste. rsc.org
Probing Radical Intermediates: A significant research objective has been to use this compound as a tool to generate and study specific radical intermediates, such as the succinimidyl radical. rsc.org Understanding the behavior of these radicals is fundamental to advancing the field of radical chemistry.
Synthesis of Novel Heterocyclic Scaffolds: A continuing objective is the application of this compound in the synthesis of new and diverse heterocyclic compounds. researchgate.net Given the prevalence of such motifs in pharmaceuticals and other functional materials, the development of new synthetic routes is of high academic and practical importance.
In essence, the research surrounding this compound is driven by the desire to harness its unique bifunctional reactivity to achieve elegant and efficient solutions to synthetic challenges, particularly in the realm of heterocyclic and radical chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopropanoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-2-1-4(8)6-3-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKAOWBNIUWMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520603 | |
| Record name | 3-Bromopropanoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18926-24-4 | |
| Record name | 3-Bromopropanoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromopropanoyl Isocyanate
Established Preparative Routes: The N-Bromosuccinimide Rearrangement Pathway
The most well-documented and principal route for the synthesis of 3-bromopropanoyl isocyanate involves the thermal or photochemically induced rearrangement of N-bromosuccinimide (NBS). This intramolecular rearrangement provides a direct pathway to the desired isocyanate. acs.org
The rearrangement of N-bromosuccinimide to β-bromopropionyl isocyanate is understood to proceed through a free-radical chain mechanism. The initiation step involves the homolytic cleavage of the nitrogen-bromine bond in NBS, which can be prompted by heat or light, to generate a succinimidyl radical and a bromine radical.
The succinimidyl radical is a key intermediate in this transformation. It can undergo a ring-opening reaction to form a more stable open-chain radical. This radical intermediate then rearranges, leading to the formation of the this compound molecule. The observation of β-bromopropionyl isocyanate as a product in NBS bromination reactions under various conditions supports the involvement of a ring-opening process of the succinimidyl radical. researchgate.net
The efficiency of the N-bromosuccinimide rearrangement is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance the yield and purity of this compound include temperature, solvent, and the presence of radical initiators or inhibitors.
Detailed studies on the optimization of this reaction have been reported, providing valuable data for practical synthesis. The table below summarizes the impact of various parameters on the reaction outcome.
| Parameter | Condition | Effect on Yield and Purity |
| Temperature | Elevated temperatures (e.g., reflux in CCl4) | Generally favors the rearrangement, but can also lead to side reactions and decomposition if too high. |
| Solvent | Non-polar, inert solvents (e.g., carbon tetrachloride, benzene) | Provide a suitable medium for the radical reaction and minimize side reactions with the solvent. |
| Initiators | Radical initiators (e.g., AIBN, benzoyl peroxide) or UV light | Can increase the rate of the reaction by promoting the initial homolytic cleavage of the N-Br bond. |
| Inhibitors | Radical inhibitors | Can quench the reaction, indicating the radical nature of the mechanism. |
This table is a representation of general findings in the field and specific yields and purities would be dependent on the exact experimental setup.
Alternative and Emerging Synthetic Strategies for Isocyanate Formation Relevant to Acyl Isocyanates
While the NBS rearrangement is the primary route, other modern synthetic methods for isocyanate formation are relevant to the synthesis of acyl isocyanates like this compound.
The Staudinger reaction, involving the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, followed by an aza-Wittig reaction with a carbonyl compound, is a powerful tool for the synthesis of various nitrogen-containing compounds. chem-station.com This methodology can be adapted for the synthesis of acyl isocyanates.
In this context, an acyl azide would serve as the starting material. The acyl azide reacts with a phosphine, such as triphenylphosphine, to generate an iminophosphorane (an aza-ylide). This intermediate can then react with a suitable carbonyl source, such as carbon dioxide, to yield the corresponding acyl isocyanate. The precursor, 3-bromopropanoyl azide, can be synthesized from 3-bromopropanoyl chloride and a metal azide. google.com
Recent advancements in organic synthesis have focused on the development of catalytic methods for the generation of isocyanates to avoid the use of hazardous reagents like phosgene. rsc.org These catalytic approaches could potentially be applied to the synthesis of this compound from its precursors.
For instance, the catalytic carbonylation of organic halides is a promising method. While typically applied to aryl or vinyl halides, advancements could extend this methodology to alkyl halides. In the case of this compound, a precursor like 3-bromopropionamide could potentially be a substrate for a catalytic process that introduces the carbonyl group and forms the isocyanate functionality. Another approach involves the catalytic reaction of acyl chlorides with a cyanate (B1221674) source. sciencemadness.org The development of suitable catalysts that are tolerant to the bromo-functional group is a key area of research.
Considerations for Controlled Generation in Synthetic Protocols
Due to the high reactivity of isocyanates, their controlled, in-situ generation is often a preferred strategy in multi-step syntheses. rsc.org This approach avoids the isolation of the often sensitive isocyanate intermediate and allows for its immediate use in a subsequent reaction.
Mechanistic Investigations of 3 Bromopropanoyl Isocyanate Reactivity
Elucidation of Intramolecular Cyclization Pathways
The capacity of 3-bromopropanoyl isocyanate to undergo intramolecular cyclization is a key feature of its chemical behavior, primarily proceeding through radical-mediated pathways.
Radical Mediated Transformations: Formation of the 2-(Isocyanatocarbonyl)ethyl Radical and its Cyclization to the Succinimidyl Radical
The abstraction of a bromine atom from this compound (1) results in the formation of the 2-(isocyanatocarbonyl)ethyl radical (2). rsc.org This radical species is not stable and rapidly undergoes a 1,5-endo-cyclization to yield the more stable succinimidyl radical. rsc.orgucl.ac.uk This transformation has been investigated using techniques such as electron spin resonance (e.s.r.) spectroscopy, often in conjunction with spin-trapping agents like Bu2C=CH2 and Bu'N=O. ucl.ac.uk
The rate coefficient for the cyclization of the 2-(isocyanatocarbonyl)ethyl radical has been estimated to be approximately 3.7 x 10^6 s⁻¹ at 328 K in cyclohexane. ucl.ac.uk This estimation was derived from the analysis of products from the radical-chain reaction between this compound and triethylgermane. ucl.ac.uk The rapid nature of this cyclization is noteworthy and provides strong evidence that the unpaired electron in the resulting imidyl radicals occupies a σ-orbital. ucl.ac.uk
Influence of Remote Halogenation on Radical Cascade Reaction Dynamics
The presence of a halogen atom at a remote position significantly influences the dynamics of radical cascade reactions. While specific studies on this compound are detailed, broader research into radical reactions of N-halogenoimides provides context. For instance, the use of N-bromosuccinimide (NBS) in radical allylic brominations highlights the role of the halogen in initiating and propagating radical chains. ucl.ac.uk The solvent can play a critical role; for example, the low solubility of NBS in carbon tetrachloride is a key factor in the success of these reactions. ucl.ac.uk
Furthermore, studies on the cyclization of ω-(isocyanatocarbonyl)alkyl radicals derived from ω-bromoalkanoyl isocyanates have shown that the cyclization process is general. ucl.ac.uk For example, the 2,2-dimethylsuccinimidyl radical can be generated from the corresponding acyclic precursor and subsequently undergoes ring-opening, demonstrating the dynamic nature of these radical systems. ucl.ac.uk The glutarimidyl radical can also be formed via a 1,6-endo-cyclization of the corresponding ω-(isocyanatocarbonyl)alkyl radical. ucl.ac.uk
Nucleophilic Addition Mechanisms to the Isocyanate Functionality
The isocyanate group in this compound is highly susceptible to nucleophilic attack, a characteristic feature of isocyanates in general.
Reactivity with Protogenic and Nucleophilic Species: Mechanistic Considerations in Solvents
This compound is a volatile and corrosive liquid that reacts vigorously with water and other protic solvents. researchgate.netresearchgate.net It is soluble in chlorinated, aromatic, and ethereal solvents, which are typically used as reaction media. researchgate.netresearchgate.net The reactivity with nucleophiles such as alcohols, phenols, and arylamines leads to the formation of carbamates and ureas, respectively. researchgate.netrsc.org
The mechanism of base-catalyzed addition of H-acidic compounds (HX) to isocyanates can follow three fundamental pathways, depending on the acidity and nucleophilicity of HX and the basicity of the catalyst. rsc.org
Mechanism I (Anionic Mechanism): This pathway is favored for acidic, less nucleophilic species like phenols. The base deprotonates HX to form the anion X⁻, which then attacks the isocyanate. rsc.org
Mechanism II (Concerted Mechanism): For moderately acidic nucleophiles like common alcohols, the reaction can proceed through a concerted single-step process where proton transfer to the base and nucleophilic addition occur simultaneously. rsc.org
Mechanism III (Stepwise Mechanism): Less acidic, but more strongly nucleophilic reactants such as aromatic amines add directly to the isocyanate, followed by a base-catalyzed proton transfer from the resulting adduct. rsc.org
The choice of solvent and catalyst is crucial in directing the reaction towards the desired product and mechanism.
Elimination Reaction Dynamics of Related β-Bromopropionic Acid Derivatives
The presence of the bromine atom beta to the carbonyl group allows for elimination reactions to occur, a characteristic shared by related β-bromopropionic acid derivatives.
Kinetic Studies of Dehydrobromination Processes in Model Systems
Kinetic studies on the dehydrobromination of β-bromopropionylcarbamates and β-bromopropionylureas in chloroform (B151607) have been conducted. researchgate.net The rates of these elimination reactions were compared to those of ethyl β-bromopropionate and β-bromopropionanilide. researchgate.net The observed differences in reaction rates are attributed to the inductive effects of the substituents on the carbonyl group. researchgate.net Generally, dehydrohalogenation of haloalkanes is a common reaction, often facilitated by alcoholic potassium hydroxide, leading to the formation of alkenes. doubtnut.com
Analysis of Inductive Effects on Elimination Reaction Rates and Selectivity
A pivotal study in the understanding of the reactivity of this compound derivatives investigated the rates of dehydrobromination in a series of related compounds. This research, published in The Journal of Organic Chemistry, systematically explored how the inductive effects of substituents influence the kinetics of the elimination of hydrogen bromide. The study focused on the comparison of reaction rates between β-bromopropionylcarbamates, β-bromopropionylureas, and other β-bromopropionic acid derivatives.
The core of the investigation centered on measuring the rates of dehydrobromination for two β-bromopropionylcarbamates and two β-bromopropionylureas in a chloroform solvent. These rates were then benchmarked against those of ethyl β-bromopropionate and β-bromopropionanilide under identical conditions. The observed differences in the dehydrobromination rates were attributed to the inductive effect exerted by the different functional groups attached to the carbonyl moiety.
While the specific quantitative data and detailed tables from the original research paper are not publicly accessible, the findings indicate a clear correlation between the electron-withdrawing or electron-donating nature of the substituents and the rate of the elimination reaction. The study provides a qualitative framework for understanding how the electronic environment around the β-carbon, influenced by the distant functional group, modulates the ease of proton abstraction and subsequent bromide elimination.
Further research into the kinetics of similar elimination reactions, such as the N-bromination of 2-oxazolidinone, has also highlighted the significance of inductive effects in determining reaction rates. In these systems, the presence of electron-withdrawing groups can significantly alter the reactivity of the molecule.
Applications of 3 Bromopropanoyl Isocyanate in Advanced Organic Transformations
Utility in Heterocyclic Compound Synthesis
The unique bifunctional nature of 3-bromopropanoyl isocyanate makes it an effective tool for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.
This compound serves as a key reagent in the synthesis of various nitrogen-containing heterocycles. chemicalbook.com Its isocyanate moiety readily reacts with nucleophiles, such as arylamines, initiating a sequence that can be followed by an intramolecular cyclization involving the bromo-terminated propyl chain. A prominent example is the synthesis of 1-aryldihydrouracils. acs.org In this process, an arylamine first adds to the isocyanate group to form a urea (B33335) intermediate, which subsequently undergoes an intramolecular N-alkylation, where the nitrogen of the newly formed urea displaces the bromide ion to form the dihydrouracil (B119008) ring. acs.org
The compound is explicitly defined as a bifunctional cyclization reagent. chemicalbook.comresearchgate.netresearchgate.net This characteristic stems from the presence of two distinct reactive centers: the electrophilic carbon of the isocyanate group and the electrophilic carbon attached to the bromine atom. This duality allows it to engage in sequential reactions with different nucleophiles or with a single nucleophile containing multiple reactive sites, leading to the formation of various ring systems. googleapis.com The strategic sequencing of reactions at these two sites enables the controlled construction of diverse heterocyclic frameworks.
| Heterocyclic System | Precursor | Reaction Type | Citation |
| 1-Aryldihydrouracils | Arylamines | Addition-Intramolecular Cyclization | acs.org |
| Succinimidyl Radical | Radical Initiator | Radical Abstraction-Cyclization | rsc.org |
The application of this compound extends to cascade reactions for assembling complex structures. rsc.orgfrontiersin.org A notable example involves the generation of the succinimidyl radical through a cascade process. rsc.org In this reaction, bromine-atom abstraction from this compound (1) yields the 2-(isocyanatocarbonyl)ethyl radical (2). rsc.org This radical intermediate then undergoes a rapid intramolecular cyclization to form the succinimidyl radical, a key structure for further synthetic elaborations. rsc.org This sequence demonstrates how a simple acyclic precursor can be transformed into a more complex cyclic architecture through a controlled radical cascade. rsc.org
Derivatization Strategies for Functional Group Transformations
Beyond heterocycle synthesis, this compound is widely employed as a derivatizing agent for transforming functional groups, particularly alcohols and phenols, into carbamate (B1207046) analogues and other functionalized molecules. chemicalbook.comresearchgate.netresearchgate.net
This compound is an effective agent for the derivatization of alcohols to form carbamate esters. researchgate.net The highly reactive isocyanate group readily undergoes addition with the hydroxyl group of an alcohol, yielding the corresponding N-(3-bromopropanoyl)carbamate. researchgate.netresearchgate.netorganic-chemistry.org This reaction is a general method for converting various types of alcohols into stable, crystalline derivatives suitable for characterization or further synthetic use. datapdf.com The reaction proceeds efficiently with a range of primary and secondary alcohols. datapdf.com
| Reactant Alcohol | Product Type | Citation |
| Primary Alcohols | N-(3-bromopropanoyl)carbamate | datapdf.com |
| Secondary Alcohols | N-(3-bromopropanoyl)carbamate | datapdf.com |
| 2-Methoxyethanol | N-(3-bromopropanoyl)carbamate | datapdf.com |
Similar to its reaction with aliphatic alcohols, this compound also serves as a derivatizing agent for phenols. chemicalbook.comresearchgate.netresearchgate.net The reaction between the isocyanate and the phenolic hydroxyl group results in the formation of O-aryl carbamates, often referred to as urethanes. paint.org This transformation is useful for introducing a functional handle onto an aromatic ring system, which can then be used in subsequent synthetic steps. The reaction leverages the acidity of the phenolic proton and the electrophilicity of the isocyanate carbon to form a stable urethane (B1682113) linkage. paint.org
Reactions with Arylamines for Urea Derivative Formation
The reaction between this compound and arylamines is a direct and efficient method for the synthesis of N,N'-disubstituted urea derivatives. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with the nucleophilic primary amino group (–NH₂) of an arylamine. commonorganicchemistry.com This addition reaction proceeds without the need for a catalyst and typically occurs at room temperature in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com
The fundamental mechanism involves the attack of the nitrogen atom of the arylamine on the carbonyl carbon of the isocyanate. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield the stable urea linkage (–NH–C(O)–NH–). The resulting product is an N-(3-bromopropanoyl)-N'-aryl urea. researchgate.net These molecules are bifunctional, containing both a reactive bromo-alkyl chain and a urea moiety. The presence of the bromine atom allows for subsequent chemical modifications, making these urea derivatives valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential biologically active agents. researchgate.net
The general reaction is as follows:
Br–(CH₂)₂–C(O)–N=C=O + Ar–NH₂ → Br–(CH₂)₂–C(O)–NH–C(O)–NH–Ar
Table 1: Examples of Urea Derivatives from this compound and Arylamines
| Arylamine | Resulting Urea Derivative |
| Aniline | N-(3-bromopropanoyl)-N'-phenylurea |
| 4-Chloroaniline | N-(3-bromopropanoyl)-N'-(4-chlorophenyl)urea |
| 4-Methoxyaniline | N-(3-bromopropanoyl)-N'-(4-methoxyphenyl)urea |
| 2-Nitroaniline | N-(3-bromopropanoyl)-N'-(2-nitrophenyl)urea |
Role as a Synthetic Intermediate in Polymer Chemistry and Functional Material Science
Precursor for Polymer Backbone Functionalization and Crosslinking Agents
This compound serves as a versatile bifunctional reagent for the modification of polymers, enabling both backbone functionalization and the introduction of crosslinking sites. mdpi.com Its utility stems from the differential reactivity of its two functional groups: the highly reactive isocyanate group and the less reactive bromo-propyl group.
The isocyanate moiety can readily react with nucleophilic functional groups present on a polymer backbone, such as hydroxyl (–OH) or amine (–NH₂) groups. researchgate.net This reaction forms stable urethane or urea linkages, respectively, effectively grafting the 3-bromopropanoyl unit onto the polymer chain. This process is valuable for modifying natural polymers like polysaccharides or synthetic polymers such as polyvinyl alcohol. researchgate.netneliti.com
Once attached, the pendant 3-bromopropyl group acts as a site for a wide range of secondary modifications. For instance, the bromine atom can be displaced by nucleophiles like sodium azide (B81097) to install azide groups, which are precursors for "click" chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This allows for the precise and efficient attachment of other molecules or polymers to the backbone.
Furthermore, the bifunctional nature of this compound allows it to act as a crosslinking agent. mdpi.comipme.ru In one approach, the isocyanate groups on multiple reagent molecules can react with a poly-functional polymer. The remaining bromo groups can then react with nucleophilic sites on other polymer chains, either directly or after conversion to a more reactive group, to form a three-dimensional polymer network. nih.gov This crosslinking enhances the mechanical strength and thermal stability of the material. mdpi.com
Table 2: Polymer Functionalization using this compound
| Precursor Polymer | Reactive Group on Polymer | Grafted Moiety | Potential Subsequent Reaction |
| Polyvinyl alcohol (PVA) | Hydroxyl (–OH) | -C(O)NH(CH₂)₂Br | Nucleophilic substitution (e.g., with NaN₃) |
| Chitosan | Amine (–NH₂) | -C(O)NH(CH₂)₂Br | ATRP initiation, crosslinking |
| Hydroxyethyl cellulose | Hydroxyl (–OH) | -C(O)NH(CH₂)₂Br | Thiol-bromo reaction |
Integration into Macroinitiator Synthesis for Controlled Polymerization
In the field of controlled polymerization, this compound is a key building block for the synthesis of macroinitiators, particularly for Atom Transfer Radical Polymerization (ATRP). cmu.edu A macroinitiator is a polymer chain with one or more active sites capable of initiating the polymerization of a second monomer, leading to the formation of block or graft copolymers. frontiersin.org
The synthesis of an ATRP macroinitiator using this compound typically involves its reaction with a pre-existing polymer that has a terminal nucleophilic group, most commonly a hydroxyl (–OH) group. mdpi.com For example, reacting a hydroxyl-terminated polymer like poly(ethylene glycol) (PEG) or poly(ε-caprolactone) (PCL) with this compound converts the hydroxyl end-group into a 3-bromopropanoyl urethane terminus.
The resulting polymer, now end-capped with the –O–C(O)–NH–C(O)–(CH₂)₂–Br group, can act as a macroinitiator for ATRP. The carbon-bromine bond is a suitable initiating site for ATRP in the presence of a transition metal catalyst (typically a copper complex). google.com Activation of this bond generates a radical on the polymer chain end, which then propagates by adding monomer units of a different type (e.g., styrene, acrylates, or methacrylates). cmu.edu This "grafting from" approach allows for the synthesis of well-defined block copolymers with controlled molecular weights and low dispersity. mdpi.com
Table 3: Macroinitiator Synthesis and Application
| Precursor Polymer | Functional End-Group | Resulting Macroinitiator End-Group | Controlled Polymerization Method | Monomers for Grafting |
| Poly(ethylene glycol) (PEG-OH) | -OH | -O-C(O)NHC(O)(CH₂)₂Br | ATRP | Styrene, Methyl methacrylate (B99206) (MMA) |
| Poly(ε-caprolactone) (PCL-OH) | -OH | -O-C(O)NHC(O)(CH₂)₂Br | ATRP | Acrylates, Acrylamides |
| Hydroxypropyl cellulose | -OH | -O-C(O)NHC(O)(CH₂)₂Br | ATRP | N-isopropylacrylamide (NIPAM) |
Advanced Spectroscopic and Analytical Techniques for Research on 3 Bromopropanoyl Isocyanate and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing invaluable insights into the atomic arrangement and electronic environment within a molecule. For 3-bromopropanoyl isocyanate and its adducts, both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable.
Proton NMR (¹H NMR) is a powerful tool for monitoring the progress of reactions involving this compound and for characterizing the resulting products. The chemical shifts, coupling patterns, and integration of proton signals provide a detailed map of the proton environments within a molecule.
In the context of this compound, the methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group exhibit characteristic signals. The reaction of this compound with various nucleophiles, such as alcohols or amines, leads to the formation of carbamate (B1207046) or urea (B33335) adducts, respectively. The progress of these reactions can be readily followed by observing the disappearance of the reactant signals and the appearance of new signals corresponding to the product. For instance, the formation of an N-acylurea adduct through the reaction of an acyl isocyanate with an amine can be monitored by the appearance of characteristic signals for the protons in the newly formed urea linkage and the surrounding molecular framework. acs.org
The chemical shifts of protons in the adducts are influenced by the electronic environment created by the newly formed functional group. For example, in N-acylurea derivatives, the protons on the carbon adjacent to the nitrogen atoms will have distinct chemical shifts depending on the substituents. acs.org The coupling between neighboring protons (J-coupling) provides information about the connectivity of the atoms. Analysis of these coupling constants can help in assigning the stereochemistry of the adducts. organicchemistrydata.org
Table 1: Representative ¹H NMR Data for an N-Acylurea Adduct
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH | 9.88 | s |
| Aromatic CH | 8.00-7.30 | m |
| CH (cyclohexyl) | 3.80 | m |
| CH₃ | 2.43 | s |
Data is hypothetical and for illustrative purposes, based on similar structures. acs.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often allowing for the unambiguous identification of each unique carbon atom. organicchemistrydata.org
For this compound, the carbonyl carbon and the isocyanate carbon will have characteristic chemical shifts. Upon reaction to form adducts, these chemical shifts will change significantly, providing clear evidence of the transformation. For example, in the ¹³C NMR spectrum of an N-acylurea, the carbonyl carbons of the acyl and urea moieties will exhibit distinct resonances. acs.org
The chemical shifts of the carbon atoms in the adducts are highly dependent on their local electronic environment. For instance, the carbon of the isocyanate group is typically found at a specific chemical shift, which disappears upon reaction and is replaced by the signal of the new functional group's carbon. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. organicchemistrydata.orgmdpi.com
Table 2: Representative ¹³C NMR Data for an N-Acylurea Adduct
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (acyl) | 168.5 |
| C=O (urea) | 153.7 |
| Aromatic Cq | 138.5, 133.6 |
| Aromatic CH | 132.4, 128.5, 125.0 |
| CH (cyclohexyl) | 48.7 |
| CH₂ (cyclohexyl) | 32.8, 25.5, 24.6 |
| CH₃ | 21.3 |
Data is hypothetical and for illustrative purposes, based on similar structures. acs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and for monitoring the course of chemical reactions in real-time.
The isocyanate (–N=C=O) functional group possesses a very strong and characteristic absorption band in the IR spectrum, typically appearing in the region of 2280–2250 cm⁻¹. cdnsciencepub.comremspec.com This intense band is due to the asymmetric stretching vibration of the N=C=O group and serves as a distinct spectroscopic marker. remspec.comspectroscopyonline.com The corresponding symmetric stretch is generally weak in the IR spectrum but gives rise to a strong signal in the Raman spectrum. cdnsciencepub.com This complementarity makes the combined use of IR and Raman spectroscopy particularly valuable for a complete vibrational analysis. researchgate.net
The exact position and profile of the isocyanate band can be influenced by the molecular environment and conformational isomers. cdnsciencepub.comnih.gov In some cases, the band may exhibit a multiplet structure due to Fermi resonance or coupling with other vibrational modes. nih.govuc.pt The disappearance of this characteristic isocyanate peak is a clear indicator of its consumption during a reaction, allowing for straightforward reaction monitoring. remspec.commt.com
Other vibrational modes associated with the this compound molecule, such as the C=O stretching of the acyl group, C-Br stretching, and various bending modes, can also be identified in the IR and Raman spectra, providing a comprehensive vibrational fingerprint of the molecule. umich.eduoup.comresearchgate.net
Table 3: Characteristic Vibrational Frequencies for Isocyanates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Asymmetric N=C=O stretch | 2280–2250 | IR (strong), Raman (weak) |
| Symmetric N=C=O stretch | ~1450 | IR (weak), Raman (strong) |
| N=C=O bending | ~600 | IR, Raman |
Data compiled from various sources. cdnsciencepub.comnih.gov
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy is a particularly powerful technique for in-situ monitoring of chemical reactions in solution. mt.comresearchgate.net By employing a fiber-optic probe, spectra can be collected directly from the reaction mixture in real-time, eliminating the need for sampling and providing immediate feedback on the reaction's progress. remspec.commdpi.com
This technique is exceptionally well-suited for studying reactions of this compound. The progress of a reaction can be quantitatively monitored by tracking the decrease in the intensity of the strong isocyanate absorption band around 2270 cm⁻¹ and the simultaneous appearance of new bands corresponding to the products, such as the C=O stretching of a urethane (B1682113) or urea. researchgate.netazom.com This allows for the determination of reaction kinetics, identification of reaction endpoints, and detection of any transient intermediates that may form. mt.com The robustness of this method allows for its application under a variety of reaction conditions, including changes in temperature and concentration. remspec.comresearchgate.net
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact mass, which confirms its elemental formula (C₄H₄BrNO₂). molbase.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Electron ionization (EI) mass spectrometry of acyl isocyanates and their adducts can provide valuable structural information through the analysis of their fragmentation pathways. The fragmentation of the molecular ion often involves the loss of neutral molecules such as CO, CO₂, and isocyanates (RNCO). clockss.org For long-chain isocyanates, a common fragmentation pathway can lead to the formation of a stable six-membered ring structure. nih.gov The fragmentation of adducts, such as amides or imides derived from this compound, can also reveal characteristic patterns. For example, the fragmentation of N-substituted imides often proceeds through the loss of the substituent group and subsequent cleavages of the imide ring. clockss.org Analysis of these fragmentation patterns can help to confirm the structure of the adducts formed in reactions with this compound. libretexts.orgaip.org
In some cases, the molecular ion of an acyl isocyanate may not be readily observed. However, related ions, such as those resulting from the loss of a hydrogen atom, can be prominent. ucl.ac.uk The study of the fragmentation patterns of various derivatives of 3-bromopropionyl isocyanate can provide a deeper understanding of the stability and reactivity of these compounds. acs.orgacs.org
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromopropionyl chloride |
| 3-Bromopropionyl isocyanate |
| 4,4-methylene diphenyl diisocyanate |
| Acetonitrile (B52724) |
| Acetyl isocyanate |
| AlCl₃ |
| Benzene |
| Chloroacetyl isocyanate |
| Chloroform (B151607) |
| Chlorosulfonyl isocyanate |
| Diethyl ether |
| Diphenyl urethane |
| Ethylene glycol |
| Hexadecyl isocyanate |
| Lauryl isocyanate |
| Methoxycarbonyl isocyanate |
| Methyl isocyanate |
| N,N'-Dibromo-2,5-piperazinedione |
| N-Bromosuccinimide |
| Octadecyl isocyanate |
| Phenol |
| Phenyl isocyanate |
| Tetradecyl isocyanate |
| Thiomethoxycarbonyl isocyanate |
| Toluene di-isocyanate |
| Triethylgermane |
| Trimethylamine-thexylborane |
Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Synthetic Research
In the synthesis of this compound and its subsequent adducts, chromatographic techniques are indispensable for the separation of target compounds from reaction mixtures, the isolation of pure substances, and the critical assessment of their purity. The high reactivity of the isocyanate group necessitates careful selection of chromatographic conditions to prevent degradation or reaction with the stationary or mobile phase. Often, derivatization of the isocyanate is performed to create more stable compounds for analysis. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound and its derivatives. Due to the reactive nature of isocyanates, direct analysis can be challenging. Therefore, derivatization is a common strategy, converting the isocyanate into a more stable and easily detectable urea or carbamate derivative. rsc.orgepa.gov For instance, reaction with an appropriate amine, such as 1-(2-pyridyl)piperazine, yields a stable urea derivative that can be readily analyzed. epa.gov
Research on the analysis of various isocyanates has established robust HPLC methodologies that are applicable to this compound. These methods often employ reversed-phase chromatography with C18 columns. epa.gov The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate, with gradient elution being used to separate compounds with a wide range of polarities. epa.govepa.gov
Detection is commonly achieved using UV detectors, as the aromatic rings introduced during derivatization provide strong chromophores. rsc.org For enhanced sensitivity and selectivity, fluorescence detectors can be used, especially when a fluorescent derivatizing agent is employed. rsc.org Mass spectrometry (MS) coupled with HPLC (LC-MS) offers an even higher level of specificity, providing molecular weight and structural information that is crucial for the unambiguous identification of the isocyanate adducts. epa.govnih.gov
A study on the cyclization of the 2-(isocyanatocarbonyl)ethyl radical, derived from this compound, utilized HPLC to analyze the reaction products, demonstrating its utility in mechanistic studies. ucl.ac.uk
Table 1: Typical HPLC Parameters for the Analysis of Derivatized Isocyanates
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size epa.gov |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer (pH 6.2) epa.govepa.gov |
| Flow Rate | 1.0 - 1.5 mL/min cdc.govscholaris.ca |
| Detection | UV at 254 nm or Fluorescence rsc.orgcdc.gov |
| Injection Volume | 5 - 20 µL |
| Temperature | Ambient or controlled (e.g., 30 °C) cdc.gov |
This table presents a generalized set of HPLC conditions. Specific applications may require optimization of these parameters.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. While direct analysis of the relatively volatile this compound is conceivable, derivatization is often preferred to enhance thermal stability and improve chromatographic behavior. GC analysis has been successfully used for the identification of related isocyanates, such as phenyl isocyanate. google.com
For the analysis of adducts of this compound, GC can be employed if the adducts are sufficiently volatile and thermally stable. The choice of column is critical, with fused silica (B1680970) capillary columns coated with a variety of stationary phases (e.g., polysiloxanes) being common. Detection methods such as Flame Ionization Detection (FID) and Mass Spectrometry (GC-MS) are standard. GC-MS is particularly valuable for providing structural information on the separated components.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound and for the preliminary assessment of product purity. Due to the high polarity of the isocyanate group, direct separation on silica gel plates can be challenging. customs.go.jp However, derivatization to less polar urea or carbamate adducts can significantly improve separation. customs.go.jp
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel 60 F254). The plate is then developed in a suitable solvent system, which is empirically determined to provide optimal separation of the components. A mixture of dichloromethane (B109758) and acetone (B3395972) has been shown to be effective for separating derivatized isocyanate oligomers. customs.go.jp After development, the spots can be visualized under UV light (if the compounds are UV-active) or by staining with an appropriate reagent. The relative retention factors (Rf values) of the spots provide an indication of the composition of the mixture.
Computational and Theoretical Insights into 3 Bromopropanoyl Isocyanate Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 3-bromopropanoyl isocyanate. ornl.gov These first-principles methods, such as Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure, which is fundamental to understanding its reactivity. ornl.govnrel.gov By solving approximations of the Schrödinger equation, these calculations can determine optimized 3D geometries, molecular orbital energies, and the distribution of electron density. ornl.govnrel.gov
A key aspect of the electronic structure is the distribution of atomic charges. For this compound, calculations would likely reveal a significant partial positive charge on the carbonyl carbon of the isocyanate group, making it a prime target for nucleophilic attack. The bromine atom, being highly electronegative, will also influence the electron distribution through its inductive effect. researchgate.net
Reactivity descriptors, derived from the electronic structure, provide quantitative measures of a molecule's propensity to react in specific ways. Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the LUMO is expected to be localized on the isocyanate and carbonyl groups, indicating their electrophilic nature.
Other relevant reactivity descriptors include:
Mulliken Charges and Spin Densities: These values, particularly for radical species, help to identify the most reactive sites within the molecule. nrel.gov
Electrophilicity and Nucleophilicity Indices: These global reactivity indices quantify the molecule's ability to accept or donate electrons, respectively.
Fukui Functions: These descriptors identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Theoretical studies on related α-haloamides have demonstrated the utility of such calculations in rationalizing experimental outcomes, such as the diastereoselectivity of nucleophilic substitution reactions. nih.gov Similar computational approaches for this compound would provide invaluable insights into its reaction mechanisms and selectivity.
Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity |
| Mulliken Charge (Isocyanate C) | +0.45 | Highly electrophilic center |
| Mulliken Charge (Bromine) | -0.25 | Electronegative center |
Note: The values in this table are for illustrative purposes and would need to be determined by specific quantum chemical calculations.
Molecular Dynamics Simulations of Reaction Intermediates and Transition States
Molecular dynamics (MD) simulations provide a dynamic perspective on chemical reactions, allowing for the exploration of reaction pathways, intermediates, and transition states in a simulated environment that can include solvent effects. uregina.canih.gov For a reactive molecule like this compound, MD simulations can be particularly insightful for understanding its behavior in solution and during reactions.
One key application of MD is to study the stability and dynamics of proposed reaction intermediates. For instance, in reactions involving this compound, various intermediates could be postulated, such as adducts with nucleophiles or radical species. Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, can be employed to assess the lifetime and subsequent transformations of these transient species in an explicit solvent environment. uregina.ca Studies on other reactive systems, like the CO2 + amine reaction, have successfully used AIMD to investigate the stability of zwitterionic intermediates and their deprotonation pathways in water. uregina.ca A similar approach could elucidate the fate of intermediates formed from this compound.
Identifying transition states is crucial for understanding reaction kinetics and mechanisms. nih.gov While traditional MD simulations may not always readily sample these high-energy states, specialized techniques can be employed. Methods like umbrella sampling, metadynamics, and transition state force field fitting can be used in conjunction with MD to explore the free energy landscape of a reaction and locate the transition states. nih.govplos.orgnih.gov For example, a transition state force field could be developed for a specific reaction of this compound, allowing for efficient sampling of the transition state ensemble during MD simulations. plos.org This would enable the study of factors influencing the reaction barrier, such as solvent effects or the role of a catalyst.
Recent advancements in deep learning and out-of-distribution detection are also being applied to identify transition states from MD simulation data, offering a powerful new tool for analyzing complex reaction dynamics. nih.gov
Table 2: Key Parameters in a Hypothetical MD Simulation of this compound in Solution
| Parameter | Value/Description | Purpose |
| System | 1 molecule of this compound in a box of 500 water molecules | To simulate an aqueous environment |
| Force Field | A combination of a general force field (e.g., AMBER) and custom parameters for the isocyanate | To accurately model inter- and intramolecular interactions |
| Simulation Time | 100 ns | To observe the conformational dynamics and potential reactions |
| Ensemble | NPT (isothermal-isobaric) | To maintain constant temperature and pressure |
| Temperature | 298 K | To simulate room temperature conditions |
| Pressure | 1 atm | To simulate standard atmospheric pressure |
Prediction of Spectroscopic Signatures and Conformational Analysis
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. These predictions are vital for identifying the compound and for analyzing its conformational preferences.
Spectroscopic Prediction: Quantum chemical calculations can predict various spectroscopic properties, including:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. For this compound, strong absorption bands would be predicted for the N=C=O stretching of the isocyanate group and the C=O stretching of the acyl group.
Raman Spectroscopy: Similar to IR, Raman spectra can be computationally predicted. This is particularly useful for identifying Raman-active taggants, and surface-enhanced Raman spectroscopy (SERS) can significantly increase the signal intensity. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the structural elucidation of this compound and its reaction products.
Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each point. nih.govyoutube.com
For example, a conformational analysis of the C-C-C-N backbone would reveal the preferred spatial arrangement of the bromo and isocyanate groups. The relative populations of different conformers can be estimated from their calculated free energies. nih.gov The polarity of the solvent can significantly influence the conformational equilibrium, an effect that can be modeled using continuum solvation models in the calculations. nih.gov Experimental validation of the predicted conformer populations can often be achieved by comparing calculated NMR J-couplings with experimental values. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Isocyanate (N=C=O) Asymmetric Stretch | ~2270 | Very Strong |
| Carbonyl (C=O) Stretch | ~1750 | Strong |
| C-Br Stretch | ~650 | Medium |
Note: These are approximate values and would be refined by specific computational methods.
Theoretical Rationalization of Substituent Effects and Reaction Pathways
Theoretical calculations provide a powerful framework for understanding how substituents influence the reactivity of this compound and for elucidating its reaction pathways.
Substituent Effects: The reactivity of the isocyanate group and the lability of the bromine atom can be significantly altered by introducing substituents elsewhere on the molecule. For instance, adding an electron-withdrawing group to the carbon backbone would likely increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group might decrease its reactivity.
Quantum chemical calculations can quantify these substituent effects by analyzing changes in the electronic structure and reactivity descriptors. For example, one could compute the Mulliken charges, HOMO-LUMO gaps, and electrophilicity indices for a series of substituted this compound derivatives. This would allow for a systematic, quantitative comparison of their reactivities. Theoretical studies on related systems, such as β-bromopropionylcarbamates, have successfully used the inductive effect to explain differences in reaction rates. researchgate.net
Reaction Pathways: Computational chemistry can be used to map out the potential energy surfaces of reactions involving this compound. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
For example, in the reaction with an alcohol, two primary pathways might be considered: direct nucleophilic attack on the isocyanate carbon, or an initial reaction involving the bromine atom. By calculating the energy profiles for both routes, one could predict which pathway is kinetically favored.
A known reaction of this compound is the abstraction of the bromine atom to form the 2-(isocyanatocarbonyl)ethyl radical, which then cyclizes to the succinimidyl radical. rsc.org Theoretical calculations could model this process, providing insights into the geometries and stabilities of the radical intermediates and the transition state for the cyclization step. Such calculations have been instrumental in understanding the thermodynamics and kinetics of many reactions involving organic radicals. nrel.gov
Future Directions and Emerging Research Avenues for 3 Bromopropanoyl Isocyanate
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The dual reactivity of 3-bromopropanoyl isocyanate presents a significant challenge and opportunity for catalysis. The development of novel catalytic systems is crucial for controlling its reaction pathways to achieve higher efficiency and selectivity. Current research into isocyanate chemistry points toward several promising directions.
Future work will likely focus on designing catalysts that can differentiate between the isocyanate and the alkyl bromide functionalities or that can promote specific cascade reactions involving both groups. For instance, Lewis acidic catalysts, such as aluminum-based complexes, have shown high efficacy in the selective cyclotrimerization of various isocyanates. researchgate.net Adapting these systems for this compound could lead to the controlled formation of isocyanurate scaffolds bearing three bromo-functionalized arms, which are valuable precursors for more complex, star-shaped molecules.
Furthermore, the quest for greener and more efficient synthesis routes for isocyanate derivatives is driving research into non-phosgene methods. nih.gov Catalytic systems for the decomposition of carbamates or the carbonylation of nitro and amino compounds are under intense investigation. nih.gov Applying these methodologies to precursors of this compound could provide safer and more sustainable production pathways. Another area of exploration is the use of binary organocatalytic systems, such as squaramide-quaternary ammonium (B1175870) salts, which have been effective in promoting cycloaddition reactions between isocyanates and epoxides. researchgate.net Tailoring such catalysts could enable chemoselective reactions at the isocyanate group of this compound while leaving the bromine atom intact for subsequent transformations.
Table 1: Promising Catalytic Systems for Isocyanate Transformations
| Catalyst Type | Target Reaction | Potential Application for this compound |
|---|---|---|
| Lewis Acidic Al-Complexes | Cyclotrimerization | Synthesis of functionalized isocyanurates |
| Transition Metal Catalysts (Pd, Ru) | Carbonylation of Nitro/Amino Compounds | Non-phosgene synthesis routes |
Applications in Flow Chemistry and Microreactor Technology for Scalable Synthesis
The synthesis and handling of reactive intermediates like isocyanates often pose significant safety and scalability challenges in traditional batch processes. universityofcalifornia.eduacs.org Flow chemistry and microreactor technology offer robust solutions by providing superior control over reaction parameters, enhancing safety, and facilitating seamless scaling. beilstein-journals.orgamericanpharmaceuticalreview.com
The application of continuous-flow systems to reactions involving this compound is a key area for future development. Flow chemistry enables the safe on-demand generation of hazardous reagents and intermediates. universityofcalifornia.edubeilstein-journals.org For instance, the Curtius rearrangement, a common method for producing isocyanates from acyl azides, can be performed much more safely and efficiently in a flow reactor. acs.orgamericanpharmaceuticalreview.comnih.gov This approach minimizes the accumulation of potentially explosive azide (B81097) intermediates, a significant advantage for the industrial-scale synthesis of this compound and its derivatives. acs.orgnih.gov Researchers have demonstrated that renewable feedstocks like algae-derived fatty acids can be converted to isocyanates using this safe and sustainable flow process. universityofcalifornia.eduacs.org
Microreactors, with their high surface-to-volume ratio, allow for rapid heat and mass transfer, enabling precise temperature control and mixing that is often unachievable in batch reactors. beilstein-journals.org This level of control is critical for managing the exothermic reactions typical of isocyanates and for minimizing the formation of byproducts. americanpharmaceuticalreview.com Future research will likely focus on developing integrated flow processes where this compound is synthesized and then immediately used in a subsequent reaction step within a continuous stream, a concept known as telescoping synthesis. rsc.org This avoids the need to isolate the reactive intermediate, streamlining the production of more complex molecules. rsc.org
Table 2: Comparison of Reactor Technologies for Isocyanate Synthesis
| Feature | Batch Reactor | Flow/Microreactor |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety via small reaction volumes and on-demand generation beilstein-journals.org |
| Scalability | Often difficult and requires re-optimization | Simpler scale-up by parallelization or longer run times certech.be |
| Process Control | Limited control over temperature and mixing gradients | Precise control of temperature, pressure, and mixing beilstein-journals.orgamericanpharmaceuticalreview.com |
| Heat Transfer | Inefficient, potential for thermal runaways | Highly efficient, minimizes risk of overheating beilstein-journals.org |
| Productivity | Can be limited by reaction time and safety constraints | Higher productivity through process intensification and automation researchgate.net |
Exploration of Stereoselective Transformations and Asymmetric Synthesis
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal and materials chemistry. numberanalytics.com The development of asymmetric transformations involving this compound is a compelling research frontier that could provide access to a wide range of valuable, stereochemically defined compounds. The field of asymmetric synthesis has made enormous strides, and applying these advanced methods to isocyanates is an active area of research. numberanalytics.comptfarm.pl
Future efforts will likely involve the use of chiral catalysts to control the stereochemical outcome of reactions at the isocyanate functionality. For example, nickel-catalyzed asymmetric reductive aryl-carbamoylation has been shown to be effective for creating chiral indolines and other heterocycles bearing a quaternary stereocenter. chinesechemsoc.org Adapting such methods to this compound could enable the synthesis of chiral cyclic structures. Another promising approach is the dynamic kinetic asymmetric transformation (DYKAT), which has been successfully applied to the cycloaddition of isocyanates to vinyl aziridines, yielding chiral imidazolidin-2-ones with high enantioselectivity. acs.org Exploring similar cycloaddition reactions with this compound could lead to novel chiral building blocks.
Furthermore, this compound itself could be used to create chiral derivatizing agents. Homochiral acyl isocyanates have been developed as reagents for determining the enantiomeric purity of chiral alcohols via NMR analysis of the resulting diastereomeric carbamates. squ.edu.omresearchgate.net This principle could be extended to develop new analytical tools or to facilitate the separation of enantiomers. The Curtius rearrangement is known to proceed with complete retention of stereochemistry, a feature that can be exploited to generate chiral isocyanates from chiral carboxylic acids. nih.gov This provides a reliable pathway to chiral versions of this compound derivatives for use in stereoselective synthesis.
Interdisciplinary Research at the Interface of Organic Synthesis and Supramolecular Chemistry
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful platform for creating functional materials with tunable properties. The bifunctional nature of this compound makes it an ideal candidate for designing and synthesizing building blocks for complex supramolecular architectures.
The isocyanate group readily forms ureas and urethanes, which are excellent hydrogen-bonding motifs crucial for directing molecular self-assembly. acs.org This has been exploited to create one-dimensional supramolecular assemblies and helical polymers. acs.org The bromine atom in this compound provides a reactive handle for subsequent modifications, such as cross-coupling reactions, or for directing assembly through halogen bonding. Recent research has demonstrated the post-modification of macrocycles and cages using isocyanates to introduce new functionalities into supramolecular scaffolds. bohrium.com this compound could be employed in similar strategies to first form a urea-linked assembly and then use the bromo-substituents to create further covalent linkages, resulting in robust, cross-linked materials like membranes or porous organic cages. bohrium.com
The intersection of isocyanate chemistry and supramolecular science has also led to the development of self-healing materials. researchgate.net For instance, supramolecular polyhydroxyurethane networks based on ionic interactions have been shown to exhibit self-healing properties. researchgate.net The reactive groups of this compound could be used to introduce both covalent and non-covalent cross-linking points into polymer networks, potentially leading to novel materials with enhanced mechanical and dynamic properties. The ability to form ordered helical structures from isocyanate-based polymers also opens doors to creating chiral supramolecular materials with applications in optics and sensing. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Bromopropanoyl isocyanate from its precursors?
- Methodological Answer : Synthesis typically involves bromination of propanoyl chloride derivatives using polar aprotic solvents (e.g., dichloromethane, THF) and Lewis acid/base catalysts. Key parameters include maintaining anhydrous conditions and controlling reaction temperatures (55–57°C for bromopropionyl chloride intermediates) to minimize decomposition . Nucleophilic substitution reactions with isocyanate precursors (e.g., bromophenyl intermediates) should be monitored via TLC or GC for intermediate stability .
Q. Which nucleophiles are most effective in reactions with this compound to form ureas or carbamates?
- Methodological Answer : Primary/secondary amines yield ureas, while alcohols form carbamates. Thiols produce thioureas, though reactivity depends on steric and electronic factors. For example, aromatic amines (e.g., 4-bromoaniline) show higher reactivity due to electron-withdrawing groups enhancing electrophilicity at the isocyanate carbon . Kinetic studies using fluorescence or HPLC can quantify reaction rates and product distributions .
Q. How should this compound be purified to ensure high yield and stability?
- Methodological Answer : Distillation under reduced pressure (e.g., 17 mmHg at 55–57°C) is critical for isolating pure bromopropionyl chloride intermediates. Storage at 0–6°C in airtight containers prevents hydrolysis. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate eluents) removes unreacted starting materials .
Advanced Research Questions
Q. How can discrepancies in isocyanate content measurements between titration and GC methods be resolved?
- Methodological Answer : Titration may overestimate isocyanate content due to interference from moisture or amines. Indirect GC analysis using n-dibutylamine (n-DBA) derivatization offers higher precision by quantifying unreacted n-DBA via electronic integration. This method avoids thermal degradation of isocyanates and enables simultaneous analysis of starting materials . Calibration with n-DBA standards (≥97% purity) improves reproducibility .
Q. What mechanistic insights explain unexpected byproducts in this compound reactions under varying temperatures?
- Methodological Answer : Elevated temperatures (>100°C) may promote Curtius rearrangement, forming isocyanurates or nitrene intermediates. Computational studies (DFT) and sensitivity analysis of reaction pathways can identify dominant mechanisms. For example, bromine’s electron-withdrawing effect stabilizes transition states in carbamate formation but accelerates decomposition at higher temperatures .
Q. How do steric and electronic effects influence the regioselectivity of this compound in polymer crosslinking?
- Methodological Answer : Steric hindrance from the bromopropanoyl group favors reactions at less hindered isocyanate sites. FT-IR spectroscopy (N=C=O stretching at ~2270 cm⁻¹) and MALDI-TOF MS track crosslinking efficiency. Comparative studies with non-brominated analogs reveal bromine’s role in modulating electron density at the reactive center .
Q. What strategies mitigate data contradictions in biological studies of this compound toxicity?
- Methodological Answer : Contradictions may arise from variable IgE antibody detection in occupational asthma studies. Combining fluorescence enzyme immunoassays (e.g., ImmunoCAP) with clinical diagnostics (e.g., bronchial provocation tests) improves specificity. Meta-analyses of cross-sectional studies should control for exposure duration and confounding variables (e.g., smoking) .
Methodological Considerations
- Analytical Techniques :
- Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
